
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-2-propenyl)oxy-, chloride, polymer with 2-ethylhexyl 2-propen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-2-propenyl)oxy-, chloride, polymer with 2-ethylhexyl 2-propen is a complex chemical compound known for its diverse applications in various fields. This compound is a polymer, which means it consists of large molecules made up of repeating structural units. It is commonly used in industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N,N,N-trimethyl-2-(1-oxo-2-propenyl)oxy-, chloride, polymer with 2-ethylhexyl 2-propen involves several steps. The primary method includes the polymerization of 2-ethylhexyl 2-propenoate with Ethanaminium, N,N,N-trimethyl-2-(1-oxo-2-propenyl)oxy-, chloride. The reaction typically occurs in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The polymerization is carried out in large reactors where temperature, pressure, and monomer concentrations are carefully controlled .
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-2-propenyl)oxy-, chloride, polymer with 2-ethylhexyl 2-propen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-2-propenyl)oxy-, chloride, polymer with 2-ethylhexyl 2-propen has a wide range of applications in scientific research:
Chemistry: Used as a flocculant in water treatment processes.
Biology: Employed in the synthesis of biomaterials for medical applications.
Medicine: Utilized in drug delivery systems due to its biocompatibility.
Industry: Applied as an antistatic agent and emulsifier in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, enhancing the delivery of therapeutic agents. The polymer’s structure allows it to form stable complexes with other molecules, facilitating their transport and release at specific sites .
Comparison with Similar Compounds
Similar Compounds
Polyquaternium-32: A similar polymer used in personal care products.
PolyDADMAC: Another polymer with applications in water treatment.
Acrylamide copolymers: Used in various industrial applications.
Uniqueness
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-2-propenyl)oxy-, chloride, polymer with 2-ethylhexyl 2-propen is unique due to its specific combination of monomers, which imparts distinct properties such as high stability, biocompatibility, and versatility in various applications .
Properties
CAS No. |
149778-23-4 |
|---|---|
Molecular Formula |
C22H41ClN2O5 |
Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-ethylhexyl prop-2-enoate;prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C11H20O2.C8H16NO2.C3H5NO.ClH/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-5-8(10)11-7-6-9(2,3)4;1-2-3(4)5;/h6,10H,3-5,7-9H2,1-2H3;5H,1,6-7H2,2-4H3;2H,1H2,(H2,4,5);1H/q;+1;;/p-1 |
InChI Key |
NCUWZQGQRQAQQT-UHFFFAOYSA-M |
SMILES |
CCCCC(CC)COC(=O)C=C.C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-] |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C.C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-] |
Related CAS |
149778-23-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


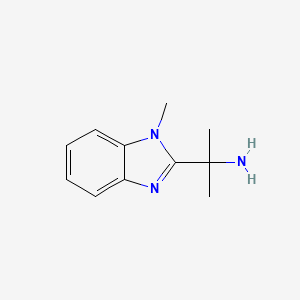
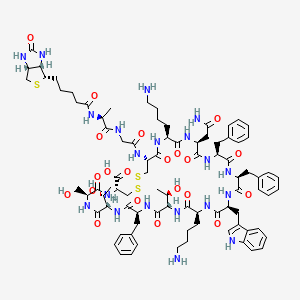
![Isoxazolo[4,3-e]pyrazolo[1,5-a]pyrimidine](/img/structure/B582832.png)
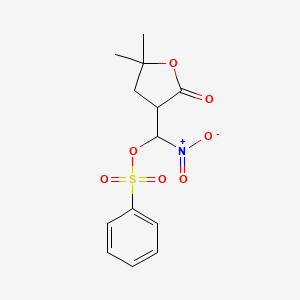
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol](/img/structure/B582836.png)
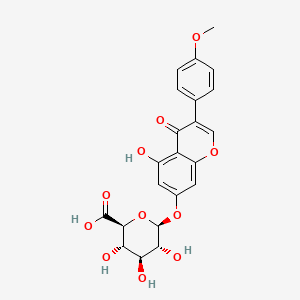
![1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate](/img/structure/B582846.png)
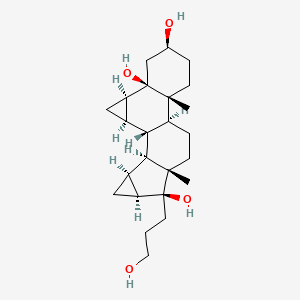
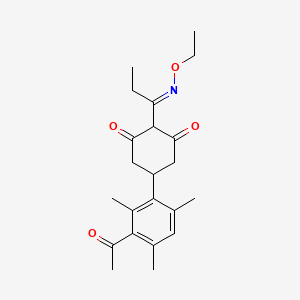
![(S)-9,10-difluoro-3-methyl-2,3,5,6-tetrahydrospiro[[1,4]oxazino[2,3,4-ij]quinoline-7,2'-[1,3]dioxolane]](/img/structure/B582850.png)
